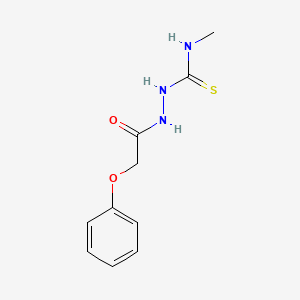

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

Description

Properties

CAS No. |

35687-20-8 |

|---|---|

Molecular Formula |

C10H13N3O2S |

Molecular Weight |

239.30 g/mol |

IUPAC Name |

1-methyl-3-[(2-phenoxyacetyl)amino]thiourea |

InChI |

InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(14)7-15-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,16) |

InChI Key |

WXCSXVTVHBWIKP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NNC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Procedure

-

Reagent Preparation :

-

Acylation Reaction :

-

N-Methylhydrazinecarbothioamide (1 eq) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Phenoxyacetyl chloride (1.1 eq) is added dropwise at 0–5°C under nitrogen.

-

Triethylamine (1.2 eq) is used to neutralize HCl.

-

The mixture is stirred at room temperature for 6–12 hours.

-

-

Workup and Purification :

Alternative Route: Condensation with Phenoxyacetic Acid Hydrazide

A two-step approach involves synthesizing phenoxyacetic acid hydrazide followed by reaction with methyl isothiocyanate.

Step 1: Synthesis of Phenoxyacetic Acid Hydrazide

Step 2: Reaction with Methyl Isothiocyanate

-

Phenoxyacetic acid hydrazide (1 eq) and methyl isothiocyanate (1.1 eq) are stirred in methanol at 50°C for 3 hours.

Optimization and Comparative Analysis

Table 1: Reaction Conditions and Yields

Key Observations:

-

Acylation Method : Higher purity due to inert conditions but requires strict moisture control.

-

Condensation Route : Faster but generates stoichiometric HCl, necessitating efficient neutralization.

Characterization and Quality Control

The product is validated using:

-

¹H-NMR (DMSO-d₆): δ 9.21 (s, 1H, NH), 7.35–6.85 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂), 3.12 (s, 3H, N-CH₃).

-

IR (KBr): 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Industrial-Scale Considerations

-

Catalyst Use : Small amounts of pyridine (0.5 eq) enhance acylation efficiency.

-

Solvent Recovery : THF and DCM are recycled via distillation to reduce costs.

-

Safety : Phenoxyacetyl chloride is moisture-sensitive and corrosive; handling requires PPE.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization to form nitrogen-containing heterocycles, particularly 1,2,4-triazole derivatives.

Triazole Formation

Under alkaline conditions, intramolecular cyclization occurs via nucleophilic attack of the thiol sulfur on the adjacent carbonyl group:

This reactivity is critical for generating bioactive triazole scaffolds, as demonstrated in urease inhibitors .

Nucleophilic Substitution

The thiol (-SH) and hydrazine (-NH-NH-) groups participate in nucleophilic substitutions:

Alkylation

Reaction with alkyl halides or bromopropanamides yields S-alkylated derivatives:

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| N-(substituted-phenyl)bromopropanamide | DMF, LiH, RT | Propanamide-linked triazole-thioethers | Enhanced solubility for biological screening |

Condensation with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes/ketones to form hydrazones, enabling further cyclization:

| Carbonyl Source | Product | Conditions |

|---|---|---|

| Phenyl isocyanide | 4-Methyl-Δ²-1,2,4-triazoline-5-thione | RT, neutral pH |

| Ethylphenylimidate | 3,4-Diphenyl-Δ²-1,2,4-triazoline-5-thione | Acidic conditions |

These reactions are stereospecific and influenced by electronic effects of substituents .

Electrophilic Reactions

The thioamide sulfur reacts with electrophiles to form sulfides or disulfides:

Metal Coordination

Though direct evidence is limited for this compound, analogous hydrazinecarbothioamides form stable complexes with transition metals:

| Metal Salt | Proposed Structure | Biological Relevance |

|---|---|---|

| Cu(II), VO(II) | Square-planar or octahedral | Antioxidant/antimicrobial activity |

Biological Activity Implications

Reaction products exhibit notable bioactivity:

| Derivative Class | IC₅₀ (Urease Inhibition) | Antiproliferative Activity (HeLa) |

|---|---|---|

| Triazole-thioether propanamides | 8k: 18.4 µM | 8k: 42% inhibition at 50 µM |

Comparative Reactivity

The compound’s reactivity differs from structurally similar agents:

| Compound | Key Reactivity Difference |

|---|---|

| N-phenyl-hydrazinecarbothioamide | Prefers 1,3,4-thiadiazole formation over triazoles |

| Thiocarbohydrazide | Forms disulfides with oxidants |

Scientific Research Applications

Chemistry

- Organic Synthesis : This compound serves as a reagent in organic synthesis, acting as a precursor for the generation of more complex molecules.

- Catalysis : It can be utilized in catalytic processes due to its ability to form stable intermediates.

Biology

- Antimicrobial Activity : N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide exhibits significant antimicrobial properties against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antiviral Properties : Research indicates that derivatives of this compound can inhibit viral replication pathways, suggesting potential applications in antiviral therapies .

Medicine

- Anticancer Activity : The compound has shown promising results in vitro against various cancer cell lines, including HeLa (cervical cancer), CEM T-lymphocytes (leukemia), and L1210 murine leukemia cells. IC50 values indicate strong potential as an anticancer agent, with values ranging from 1.9 to 4.4 μM.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 3.5 |

| CEM | 2.8 |

| L1210 | 1.9 |

- Mechanism of Action : The compound interacts with specific molecular targets by inhibiting certain enzymes, which can lead to various biological effects depending on the enzyme involved.

Anticancer Efficacy

A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa and CEM cells. Enhanced apoptosis was observed through flow cytometry analysis, indicating its potential as an anticancer therapeutic agent.

Antiviral Activity

In a model of viral infection, this compound significantly reduced viral load in treated cell cultures compared to untreated controls, showcasing its potential utility in antiviral treatments.

Antimicrobial Testing

In vitro assays against Staphylococcus aureus and Candida albicans showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its effectiveness as an antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and its biological targets. These studies suggest favorable binding affinities with key enzymes involved in cancer progression and viral replication, further supporting its potential applications in therapeutic development .

Mechanism of Action

The mechanism of action of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Substituent Variations on the Hydrazinecarbothioamide Backbone

Key Observations :

- N-Allyl vs. N-Methyl: The allyl group in increases molecular weight (265.33 vs.

- Acyl Group Effects: Replacing phenoxyacetyl () with 4-methylbenzoyl () reduces oxygen content, altering hydrogen-bonding capacity and solubility. Quinoline-2-carbonyl () introduces aromatic bulk, which could enhance DNA intercalation or topoisomerase inhibition .

Key Insights :

- Anticancer Potency: Thiosemicarbazones with heterocyclic acyl groups (e.g., quinoline, pyridine) show enhanced activity due to improved target binding (e.g., topoisomerase IIα inhibition in and ).

- Metal Complexation : Coordination with metals like Ga(III) () or Au(I) () enhances selectivity and potency, likely via redox cycling or DNA damage .

Physicochemical and Structural Characterization

- Synthesis: Most analogs are synthesized via condensation of hydrazides with isothiocyanates or aldehydes (e.g., ). For example, N-Methyl-2-(quinoline-2-carbonyl)hydrazinecarbothioamide is prepared by reacting quinoline-2-carbohydrazide with methyl isothiocyanate .

- Crystallography: Analogs like 2-{3-Methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}-N-phenylhydrazinecarbothioamide () adopt monoclinic crystal systems (space group P21/n), with hydrogen-bonding networks stabilizing the structure .

- Spectroscopy : NMR (e.g., δ 10.54 ppm for NH in ) and FT-IR (C=S stretches ~1200 cm⁻¹) are standard for confirming thiosemicarbazone formation .

Structure-Activity Relationships (SAR)

- N-Substituents : Methyl groups () favor metabolic stability, while allyl () or phenyl () groups may enhance hydrophobic interactions.

- Acyl/Backbone Modifications: Phenoxyacetyl () provides flexibility, whereas rigid aromatic systems (e.g., quinoline in ) improve intercalation into biomolecular targets.

- Metal Binding : The thioamide and hydrazine groups facilitate chelation of transition metals (e.g., Cu, Ga), critical for antiproliferative mechanisms .

Biological Activity

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenoxyacetic acid derivatives with hydrazinecarbothioamide. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- CEM T-lymphocytes (leukemia)

- L1210 murine leukemia cells

Table 1 summarizes the cytotoxicity data, indicating IC50 values in the low micromolar range (1.9–4.4 μM), suggesting strong potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 3.5 |

| CEM | 2.8 |

| L1210 | 1.9 |

Antiviral Activity

Research has indicated that derivatives of hydrazinecarbothioamide exhibit antiviral properties against several viruses, including human coronaviruses and flaviviruses. The mechanism appears to involve inhibition of viral replication pathways, although specific activity levels for this compound require further elucidation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various strains of bacteria and fungi. Studies have shown that it possesses significant inhibitory effects, making it a candidate for development as an antimicrobial agent.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa and CEM cells, with enhanced apoptosis observed through flow cytometry analysis.

- Antiviral Efficacy : In a model of viral infection, this compound was administered to infected cell cultures, resulting in a significant reduction in viral load compared to untreated controls.

- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Candida albicans showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies suggest favorable binding affinities with key enzymes involved in cancer progression and viral replication.

Q & A

Q. What experimental techniques are used to determine the crystal structure of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection employs instruments like the Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structural refinement uses programs such as SHELXL (for small-molecule refinement) and WinGX for visualization. Key parameters include unit cell dimensions (e.g., monoclinic system, space group P2₁/n), R-factors (R[F² > 2σ(F²)] = 0.043), and anisotropic displacement parameters . Hydrogen bonding networks are analyzed using geometric parameters (e.g., bond angles, dihedral angles) and visualized via ORTEP .

Q. How is the compound synthesized, and how is purity validated?

Synthesis typically involves condensation of phenoxyacetyl hydrazine with methyl isothiocyanate under reflux in ethanol. Purity is confirmed via melting point analysis, FT-IR (to identify functional groups like C=S at ~1180 cm⁻¹ and N–H stretches at ~3230 cm⁻¹), and NMR spectroscopy (to verify proton environments). High-performance liquid chromatography (HPLC) or mass spectrometry further ensures purity .

Q. What spectroscopic methods characterize its molecular structure?

- FT-IR : Identifies thioamide (C=S), carbonyl (C=O), and hydrazine (N–H) groups.

- NMR : ¹H and ¹³C NMR confirm proton environments (e.g., methyl groups at δ ~3.0 ppm) and aromatic ring signals.

- UV-Vis : Detects π→π* transitions in conjugated systems (e.g., chromenone derivatives) .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence its crystal packing?

SCXRD reveals inversion dimers formed via N–H···O hydrogen bonds (e.g., R₂²(14) motifs) and C–H···O interactions stabilizing R₂²(10) rings. The dihedral angle between the chromenone ring and the hydrazinecarbothioamide moiety (~6.22°) indicates near-planar geometry, facilitating π-π stacking of aromatic systems. These interactions are critical for predicting solubility and solid-state reactivity .

Q. What computational methods model its electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-31G level calculates quantum parameters:

- HOMO-LUMO gap (ΔE) : Predicts charge transfer and chemical stability.

- Electronegativity (χ) and hardness (η) : Indicate corrosion inhibition potential.

- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for drug design or ligand binding .

Q. How is its corrosion inhibition efficiency evaluated experimentally?

-

Weight-loss method : Mild steel specimens are immersed in HCl (1 M) with varying inhibitor concentrations (0.0001–0.001 M). Corrosion rate (CR) and inhibition efficiency (IE%) are calculated using:

-

Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance to assess adsorption on metal surfaces .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in anisotropic displacement parameters or residual electron density are addressed by:

- Re-examining absorption corrections (e.g., multi-scan with SADABS).

- Constraining hydrogen atoms geometrically.

- Testing alternative space groups or twin refinement models in SHELXL .

Q. How is its bioactivity assessed in drug discovery studies?

- Molecular docking : AutoDock or GROMACS simulates binding to targets (e.g., SARS-CoV-2 main protease).

- In vitro assays : Antioxidant activity via DPPH radical scavenging; antimicrobial activity via MIC (minimum inhibitory concentration) tests.

- DNA binding studies : UV-Vis titration and viscosity measurements evaluate intercalation potential .

Methodological Considerations

- Crystallography : Always cross-validate SCXRD data with PLATON or Mercury to check for missed symmetry or twinning .

- DFT : Use solvent effect models (e.g., PCM) for accurate reactivity predictions in biological environments .

- Corrosion studies : Combine weight-loss data with surface analysis (SEM/EDS) to correlate IE% with adsorbed inhibitor layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.